2-naphthalen-1-yl-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide
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Overview
Description
2-Naphthalen-1-yl-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties. This compound features a naphthalene ring system attached to a piperidine ring, which is further substituted with an acetamide group. The presence of the tetramethylpiperidine moiety imparts significant steric hindrance, influencing the compound’s reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-naphthalen-1-yl-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide typically involves the following steps:
Formation of the Naphthalene Derivative: The starting material, naphthalene, undergoes a series of reactions to introduce the desired functional groups. This often involves halogenation followed by substitution reactions.
Introduction of the Piperidine Ring: The tetramethylpiperidine moiety is introduced through nucleophilic substitution reactions. The reaction conditions usually involve the use of strong bases and solvents like dimethylformamide (DMF) to facilitate the substitution.
Acetamide Formation: The final step involves the introduction of the acetamide group. This is typically achieved through acylation reactions using acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and real-time monitoring systems ensures consistent reaction conditions and minimizes the risk of side reactions.
Chemical Reactions Analysis
Types of Reactions
2-Naphthalen-1-yl-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The naphthalene ring can be oxidized to form naphthoquinone derivatives.
Reduction: The compound can be reduced to form dihydronaphthalene derivatives.
Substitution: The acetamide group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and alcohols can be used in the presence of bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Naphthoquinone derivatives.
Reduction: Dihydronaphthalene derivatives.
Substitution: Various acetamide derivatives depending on the nucleophile used.
Scientific Research Applications
2-Naphthalen-1-yl-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Mechanism of Action
The mechanism of action of 2-naphthalen-1-yl-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain receptors or enzymes, modulating their activity. The naphthalene ring system can participate in π-π interactions, while the piperidine moiety can engage in hydrogen bonding and hydrophobic interactions. These interactions influence the compound’s biological activity and efficacy.
Comparison with Similar Compounds
Similar Compounds
N,N′-Bis(naphthalen-1-yl)-N,N′-bis(phenyl)-2,2′-dimethylbenzidine: Used in OLEDs for its charge transport properties.
N4,N4′-Di(naphthalen-1-yl)-N4,N4′-bis(4-vinylphenyl)biphenyl-4,4′-diamine: Utilized in organic electronics as a hole transport material.
Uniqueness
2-Naphthalen-1-yl-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide is unique due to the presence of the tetramethylpiperidine moiety, which imparts significant steric hindrance and influences the compound’s reactivity and stability. This makes it a valuable compound in various applications, particularly in the development of advanced materials and pharmaceuticals.
Properties
IUPAC Name |
2-naphthalen-1-yl-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O/c1-20(2)13-17(14-21(3,4)23-20)22-19(24)12-16-10-7-9-15-8-5-6-11-18(15)16/h5-11,17,23H,12-14H2,1-4H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTWOAUBIVLHBAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)NC(=O)CC2=CC=CC3=CC=CC=C32)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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